Defined Quantitative Linearity Range for Impurity 1 vs. Other Ixazomib Degradants in a Validated UHPLC-UV Method
A validated UHPLC-UV method established distinct, quantitative linearity ranges for ixazomib and its three major degradation products, including the compound identified as Impurity A [1]. This demonstrates that each impurity, including Ixazomib Impurity 1, requires a specific validated range for accurate quantification, differentiating it from the API and other related substances [1].
| Evidence Dimension | Validated UHPLC-UV Concentration Range |
|---|---|
| Target Compound Data | 0.75–60.00 μg/mL (for Impurity A and Impurity B) |
| Comparator Or Baseline | 2.50–100.00 µg/mL for the active pharmaceutical ingredient (ixazomib); 1.25–60.00 μg/mL for Impurity C |
| Quantified Difference | The lower limit of quantification (LLOQ) for the impurity class (0.75 µg/mL) is 3.3-fold lower than that of the API (2.50 µg/mL), and the range is distinct from that of other impurity classes (e.g., Impurity C). |
| Conditions | UHPLC-UV assay validated per ICH guidelines for the simultaneous assay of ixazomib and its degradation products. |
Why This Matters
This validated, impurity-specific linearity range is essential for method development and transfer; using an incorrect range would compromise quantitation accuracy and potentially lead to out-of-specification (OOS) results in a GMP environment.
- [1] An V, et al. The UHPLC-UV method applied for the forced degradation study of ixazomib and HRMS identification of its degradation products. Journal of Pharmaceutical and Biomedical Analysis. 2023; 225: 115230. View Source
